2-(1-Adamantyl)tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8-2-10-3-9(1)5-11(4-8,6-10)15-13-7-12-14-15/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSFTGQGTAXLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4N=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876559 | |
| Record name | ADAMANTANE12TETRAZOLYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 1 Adamantyl Tetrazole
Regioselective Synthesis Pathways
Achieving regioselectivity is a paramount concern in the synthesis of N-substituted tetrazoles, as alkylation can occur at either the N-1 or N-2 positions of the tetrazole ring. For adamantyl derivatives, specific acid-catalyzed conditions have been developed to ensure the desired isomeric product.
N-Alkylation of 5-Aryl-NH-tetrazoles with Adamantan-1-ol
A primary and highly effective method for synthesizing 2-(1-adamantyl)-5-aryl-2H-tetrazoles is the direct alkylation of 5-aryl-NH-tetrazoles with adamantan-1-ol. nih.gov This approach is noted for its high regioselectivity, preferentially yielding the N-2 substituted isomer. nih.govresearchgate.net
Reaction Conditions and Reagents
The reaction is typically performed using a strong acid as both the solvent and catalyst. Concentrated sulfuric acid is the most commonly reported medium for this transformation. nih.gov Under these conditions, adamantan-1-ol reacts with 5-aryl-NH-tetrazoles to produce the corresponding 2-(1-adamantyl)-5-aryl-2H-tetrazoles. nih.gov The structures of the resulting compounds have been unequivocally confirmed through IR spectroscopy, 1H and 13C NMR spectroscopy, high-resolution mass spectrometry, and X-ray structural analysis. nih.gov
Alternative conditions involving other Lewis acids have also been explored. Tertiary alcohols, including adamantan-1-ol, have been shown to react with 5-substituted tetrazoles in 1,2-dichloroethane (B1671644) in the presence of boron trifluoride-diethyl ether complex (BF3·Et2O), also yielding 2-alkyl-5-R-tetrazoles with high regioselectivity. epa.gov
Interactive Table: Reaction Conditions for Adamantylation of 5-Aryl-NH-Tetrazoles
Below is a summary of typical reaction conditions for the synthesis of 2-(1-adamantyl)-5-aryl-2H-tetrazoles.
| Reagents | Acid Catalyst | Solvent | Temperature | Outcome | Yield | Citations |
| 5-Aryl-NH-tetrazole, Adamantan-1-ol | Concentrated H₂SO₄ | H₂SO₄ | Not specified | Regioselective N-2 alkylation | Good to excellent (e.g., 84% for 5-(4-chlorophenyl) derivative) | nih.gov |
| 5-Substituted tetrazole, Adamantan-1-ol | BF₃·Et₂O | 1,2-Dichloroethane | Not specified | Regioselective N-2 alkylation | 70-85% | epa.gov |
| 5-Aryltetrazole, 1-Adamantyl alcohol | H₂SO₄ | H₂SO₄ | Not specified | Exclusive formation of 2-(1-adamantyl)-5-aryltetrazoles | Not specified | researchgate.net |
Influence of Acid Catalysis on Regioselectivity
Acid catalysis is crucial for directing the alkylation to the N-2 position of the tetrazole ring. In the presence of a strong acid like sulfuric acid, adamantan-1-ol is believed to generate a stable tertiary adamantyl carbocation. This electrophile then attacks the tetrazole ring.
The regioselectivity of the reaction is highly dependent on the substituent at the C-5 position of the tetrazole. For instance, the reaction of 5-aryltetrazoles with 1-adamantyl alcohol in sulfuric acid exclusively yields 2-(1-adamantyl)-5-aryltetrazoles. researchgate.net In contrast, when tetrazole itself or 5-methyltetrazole (B45412) is used under the same conditions, an equilibrium mixture of the corresponding 1- and 2-(1-adamantyl)tetrazoles is formed. researchgate.net This suggests that the electronic properties of the C-5 aryl group, combined with the steric bulk of the adamantyl cation, favor attack at the N-2 nitrogen atom, which is generally less sterically hindered and can be more nucleophilic depending on the C-5 substituent. The 13C NMR spectra of the products consistently show the endocyclic carbon atom of the tetrazole fragment at 161.1–164.9 ppm, which is a reliable indicator of the 2H-regioisomer. nih.govmdpi.com
Strategies for Controlling N-Substitution Patterns in Tetrazoles
The synthesis of N-substituted tetrazoles is often complicated by the formation of isomeric mixtures. clockss.org The alkylation of the tetrazolate anion can occur at either of the two nucleophilic nitrogen atoms (N-1 or N-2), and controlling the site of attack is a significant synthetic challenge.
Several strategies have been developed to influence the N-substitution pattern:
Catalyst and Reagent Selection: A method for the preferential formation of 2,5-disubstituted tetrazoles involves the diazotization of aliphatic amines. nih.gov Another approach uses Bu4NI as a catalyst for regioselective N-2 alkylations. organic-chemistry.org
Substrate Control: As noted previously, the nature of the substituent at the C-5 position plays a critical role. Electron-withdrawing groups and sterically demanding groups can influence the nucleophilicity and accessibility of the adjacent nitrogen atoms, thereby directing the substitution pattern. researchgate.net
Reaction Conditions: The choice of solvent, base, and the nature of the electrophile can alter the isomer ratio. clockss.org In the case of adamantylation, the use of a strong acid to generate a bulky, stable carbocation under conditions that favor thermodynamic control leads to a high preference for the 2-substituted product, especially with 5-aryltetrazoles. nih.govresearchgate.net
Multicomponent Reaction (MCR) Strategies for Tetrazole Scaffolds Relevant to Adamantyl Derivatives
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient route to complex molecules. nih.govacs.org The Ugi tetrazole four-component reaction (UT-4CR) is a prominent MCR for generating 1,5-disubstituted tetrazoles. acs.org This reaction typically involves an oxo component (aldehyde or ketone), an amine, an isocyanide, and an azide (B81097). acs.org
The relevance of MCRs to adamantyl derivatives has been demonstrated. Research has shown that sterically bulky ketones, such as adamantyl ketone, can serve as effective substrates in these reactions. nih.govacs.org Furthermore, adamantyl-containing isocyanides, like 2-adamantyl isocyanide, have been utilized in MCRs, although the steric hindrance of the adamantyl group can sometimes lead to lower reaction yields. rug.nl These findings highlight the potential of MCRs to create diverse tetrazole scaffolds that incorporate the adamantyl moiety. rug.nlacs.orgbeilstein-journals.org
[3+2] Cycloaddition Reactions in Tetrazole Synthesis
The most fundamental method for constructing the tetrazole ring itself is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.gov This reaction, often catalyzed by various agents, is a proficient route to 5-substituted 1H-tetrazoles, which are the key precursors for the N-alkylation reactions described above. nih.govacs.org
Key features of this cycloaddition include:
Reactants: The reaction involves an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃). nih.gov
Catalysis: To overcome the high activation energy of the reaction, various catalysts are employed. These include cobalt(II) complexes, silica (B1680970) sulfuric acid, and zinc(II) salts. nih.govnih.gov Catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org
Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the three nitrogen atoms of the azide add across the carbon-nitrogen triple bond of the nitrile to form the five-membered tetrazole ring. nih.govacs.org
This cycloaddition is the foundational step for producing the 5-aryl-NH-tetrazoles required for the subsequent regioselective synthesis of 2-(1-adamantyl)tetrazole. nih.gov
Application of Ugi and Passerini Reactions to Tetrazole Derivatization
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer efficient pathways to complex molecular scaffolds from simple starting materials in a single step. These reactions are particularly valuable for creating libraries of compounds for drug discovery and materials science.
The Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for synthesizing α-aminomethyl tetrazoles. acs.org This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide. acs.org The key step is the trapping of an intermediate nitrilium ion by the azide, which leads to the formation of a 1,5-disubstituted tetrazole. acs.org The versatility of the UT-4CR allows for a wide range of substituents to be introduced, enabling the generation of diverse molecular structures. acs.orgnih.gov For instance, the reaction can be automated to produce large compound libraries. acs.org Solvents like methanol, 2,2,2-trifluoroethanol, or biphasic water-chloroform mixtures are commonly employed for this transformation. acs.org
The Passerini reaction, a three-component reaction involving an isocyanide, a carboxylic acid, and an oxo component, can also be adapted for tetrazole synthesis. A variation of this reaction leads to the formation of α-hydroxymethyl tetrazoles. acs.org While both Ugi and Passerini reactions are effective, the Ugi reaction is more frequently utilized for generating tetrazole derivatives due to its ability to incorporate a fourth component, leading to greater structural diversity. acs.orgnih.gov
The adamantyl group can be incorporated into these MCRs, typically through the use of an adamantyl-containing isocyanide, amine, or aldehyde. This allows for the direct synthesis of adamantylated tetrazole derivatives with a variety of functional groups.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. rsc.orgjchr.org
Utilization of Heterogeneous Nanocatalysts
Heterogeneous nanocatalysts have emerged as a cornerstone of green synthesis due to their high surface area-to-volume ratio, which enhances catalytic activity, and their ease of separation and reusability. rsc.orgamerigoscientific.com These catalysts offer a sustainable alternative to traditional homogeneous catalysts, which often require tedious and costly separation processes. rsc.org
For tetrazole synthesis, a variety of nanocatalysts have been developed, including:
Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles, often functionalized with other catalytic species, are particularly attractive due to their magnetic properties, which allow for simple recovery using an external magnet. amerigoscientific.comtandfonline.com Examples include Fe₃O₄@tryptophan@Ni and Fe₃O₄@SiO₂-APTES-TFA, which have been successfully used in the synthesis of 5-substituted tetrazoles. amerigoscientific.com
Copper-Based Nanocatalysts: Copper nanoparticles and their composites are widely used in tetrazole synthesis. amerigoscientific.com Catalysts such as Cu NPs@Fe₃O₄-chitosan and copper immobilized on various supports have demonstrated high efficiency and recyclability. amerigoscientific.com
Other Metal-Based Nanocatalysts: Nanoparticles of zinc oxide (ZnO), nickel, and platinum have also been employed. amerigoscientific.comresearchgate.netdergipark.org.tr For example, nanocrystalline ZnO can catalyze the [3+2] cycloaddition for the synthesis of 5-substituted-1H-tetrazoles. amerigoscientific.com
Carbon-Based Nanomaterials: Materials like multi-walled carbon nanotubes (MWCNTs) can serve as supports for catalytic metal species, enhancing their stability and activity. amerigoscientific.com
These nanocatalysts facilitate the [3+2] cycloaddition reaction between nitriles and sodium azide, a common method for synthesizing the tetrazole ring. rsc.orgdergipark.org.tr The use of these catalysts often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. rsc.orgamerigoscientific.com
Microwave-Assisted Synthesis Protocols
Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly accelerate reaction rates. cem.com This technique can lead to higher yields and cleaner reactions in a fraction of the time required for conventional heating. cem.commdpi.com
In the context of tetrazole synthesis, microwave-assisted protocols have been successfully applied. mdpi.comasianpubs.org For example, the synthesis of 1-adamantyl-4-alkyl-1H-1,2,3-triazoles, structurally related to tetrazoles, has been achieved under both thermal and microwave conditions, with the latter often providing advantages in terms of reaction time. researchgate.net Microwave-assisted synthesis can be particularly beneficial for multicomponent reactions and for reactions involving solid-supported reagents, further aligning with the principles of green chemistry.
Development of Sustainable Reagent Systems
The development of sustainable reagent systems focuses on using less toxic and more environmentally friendly chemicals. A key aspect of this in tetrazole synthesis is the use of safer azide sources and the reduction or elimination of hazardous solvents. rsc.orgjchr.org
Stoichiometric use of sodium azide under solvent-free conditions is one approach to minimize waste and avoid the formation of potentially explosive hydrazoic acid. rsc.org The use of water as a solvent, when possible, is another green alternative to volatile organic compounds. jchr.org Furthermore, research into solid-supported reagents and catalysts allows for easier work-up procedures and reduces the need for purification steps that generate solvent waste. rsc.org The development of catalysts that can be easily recovered and reused multiple times is a critical component of sustainable synthesis. tandfonline.comresearchgate.net
Derivatization and Functionalization Reactions of this compound
Once the this compound core is synthesized, it can be further modified to introduce additional functional groups, which can fine-tune its chemical and physical properties.
Electrophilic Substitution Pathways on Aromatic Moieties
When the this compound scaffold contains an aromatic substituent, this ring can undergo electrophilic substitution reactions. The position of substitution is directed by the existing groups on the aromatic ring and the nature of the electrophile.
A common example is the nitration of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles. nih.gov The reaction of these compounds with a mixture of concentrated nitric acid and sulfuric acid leads to the introduction of a nitro group onto the aryl ring. nih.gov For instance, the nitration of 2-(adamantan-1-yl)-5-phenyl-2H-tetrazole yields 2-(adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole. nih.gov The regioselectivity of this reaction is influenced by the electronic properties of the tetrazole ring and any other substituents on the phenyl group.
The introduction of functional groups like the nitro group opens up further possibilities for chemical transformations. The nitro group can be reduced to an amine, which can then be used in a variety of subsequent reactions, such as amide bond formation or diazotization. This highlights the utility of electrophilic substitution as a strategy for elaborating the structure of this compound derivatives.
Nitration Reactions and Regiochemical Outcomes
The introduction of a nitro group onto the this compound scaffold has been investigated, primarily focusing on the nitration of aryl-substituted derivatives. The regiochemical outcome of this electrophilic substitution is directed by the existing substituents on the aromatic ring.
Research has shown that the nitration of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles can be effectively achieved using a mixture of sulfuric and nitric acids. nih.gov Specifically, when 2-(adamantan-1-yl)-5-(4-bromophenyl)-2H-tetrazole and 2-(adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole were subjected to nitration at a controlled temperature of 8–10°C, the reaction yielded the corresponding nitroaryl derivatives. nih.gov
The nitration occurs on the phenyl ring, with the nitro group predominantly introduced at the meta-position relative to the tetrazole ring. This leads to the formation of 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles. nih.govnih.gov This outcome is consistent with the directing effects of the substituents on the aryl ring. The structure and composition of these nitrated products have been confirmed through various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry. nih.gov
Table 1: Nitration of 2-(1-Adamantyl)-5-aryl-2H-tetrazoles
| Starting Material | Nitrating Agent | Product | Reference |
|---|---|---|---|
| 2-(Adamantan-1-yl)-5-(4-bromophenyl)-2H-tetrazole | H₂SO₄/HNO₃ | 2-(Adamantan-1-yl)-5-(4-bromo-3-nitrophenyl)-2H-tetrazole | nih.gov |
Reduction and Other Chemical Transformations of Derivatives
The nitro group in the 2-(adamantan-1-yl)-5-(nitroaryl)-2H-tetrazoles serves as a versatile functional handle for further chemical transformations, most notably reduction to an amino group. This transformation opens pathways to a new set of derivatives with altered electronic and biological properties.
The reduction of a nitro-substituted derivative has been successfully demonstrated. For instance, 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-4-nitroaniline was reduced using metallic zinc to afford the corresponding amino compound, 4-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]benzene-1,2-diamine. nih.gov This chemical transformation highlights a standard method for the reduction of a nitro group in the presence of the adamantyl and tetrazole moieties. While various reagents are known for the reduction of nitroarenes, including catalytic hydrogenation (e.g., H₂/Pd-C) and other metals in acidic media (e.g., Fe, SnCl₂), the use of zinc provides a specific example for this class of compounds. commonorganicchemistry.com
Table 2: Reduction of a Nitro-Substituted this compound Derivative
| Starting Material | Reducing Agent | Product | Reference |
|---|
Advanced Spectroscopic and Structural Elucidation Techniques for 2 1 Adamantyl Tetrazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of adamantylated tetrazoles, offering detailed insights into the connectivity and spatial arrangement of atoms.
Advanced 1D (¹H, ¹³C, ¹⁵N) and 2D NMR Experiments for Structural Proof
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in confirming the structure of 2-(1-Adamantyl)tetrazole and its derivatives. nih.gov
¹H NMR: In the ¹H NMR spectra of 2-(1-adamantyl)-5-aryl-2H-tetrazoles, the adamantyl group typically shows broadened singlets or multiplets in the range of 1.76–2.43 ppm. nih.gov The specific chemical shifts can be influenced by the substituent on the aryl ring and the solvent used. For instance, in 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole, the adamantyl protons appear as a broad singlet at 1.77 ppm, another at 2.24 ppm, and a doublet at 2.33 ppm in DMSO-d₆. nih.gov
¹³C NMR: The ¹³C NMR spectrum is particularly crucial for confirming the 2H-regioisomer of the tetrazole. The signal for the endocyclic carbon atom of the tetrazole ring in 2H-isomers appears in the range of 161.1–164.9 ppm. nih.gov The carbon signals of the adamantyl cage are typically observed at approximately 29.3-29.7, 35.6-36.1, 42.1-42.3, and 64.0-64.9 ppm. nih.gov
¹⁵N NMR: For nitrogen-rich heterocycles like tetrazoles, ¹⁵N NMR spectroscopy, often enhanced by isotopic labeling, provides direct information about the nitrogen environment. beilstein-journals.org The selective incorporation of ¹⁵N atoms allows for the use of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants to definitively determine the site of N-alkylation, which can be challenging with conventional ¹H and ¹³C NMR alone. beilstein-journals.org
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between different parts of the molecule. ipb.ptresearchgate.net HMBC, for example, can show correlations between protons of the adamantyl group and the carbons of the tetrazole ring, confirming the attachment point. beilstein-journals.orgipb.pt However, in cases where the substituent is attached to a carbon without bound protons, conventional correlation experiments may not be sufficient to establish the link between the two moieties. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives To display the data, please click on the table header.
Click to view table
| Compound | Solvent | ¹H NMR (Adamantyl Protons) | ¹³C NMR (Tetrazole Carbon) | ¹³C NMR (Adamantyl Carbons) | Reference |
| 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole | CDCl₃ | 1.85 (br. s, 6H), 2.33 (br. s, 3H), 2.41 (br. s, 6H) | 163.5 | 29.7, 36.1, 42.3, 64.9 | nih.gov |
| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole | DMSO-d₆ | 1.77 (br. s, 6H), 2.24 (br. s, 3H), 2.33 (d, 6H) | 164.2 | 29.3, 35.6, 42.1, 64.0 | nih.gov |
| 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole | CDCl₃ | 1.87 (br. s, 6H), 2.35 (br. s, 3H), 2.43 (br. s, 6H) | 162.4 | 29.4, 35.8, 42.3, 64.5 | nih.gov |
| 2-(Adamantan-1-yl)-5-(4-chloro-3-nitrophenyl)-2H-tetrazole | DMSO-d₆ | 1.52-1.80 (m, 6H), 2.18-2.45 (m, 3H), 2.33 (br. s, 6H) | 162.9 | 29.3, 35.6, 42.1, 64.9 | nih.gov |
Application of Nuclear Overhauser Effect (NOE) Data in Elucidating Molecular Conformation
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, providing crucial information about its three-dimensional structure and conformation. wiley.comconductscience.comresearchgate.net The NOE arises from the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. conductscience.com
While NOE spectroscopy (NOESY or ROESY) is a standard method for conformational analysis, its application to N-adamantylated derivatives can sometimes be ambiguous. beilstein-journals.orgwiley.com For instance, distinguishing between N1 and N3 attachment of an adamantyl group in an azole ring based solely on NOE data can be challenging. beilstein-journals.org This is particularly true when the connection point on the adamantyl group is a quaternary carbon, which lacks directly attached protons for clear NOE correlations to the heterocyclic ring protons. beilstein-journals.org
In such cases, NOE data must be carefully interpreted in conjunction with other NMR data and computational modeling to build a reliable conformational model. beilstein-journals.orgwiley.com The transferred NOE (TRNOE) is a related technique that can be used to study the conformation of ligands bound to macromolecules, which could be applicable to understanding the interactions of adamantyl tetrazoles with biological targets. gmclore.org
Analysis of Chemical Shifts and Coupling Constants for Structural Interpretation
A detailed analysis of chemical shifts and coupling constants in NMR spectra provides a wealth of information for structural interpretation. nih.govbeilstein-journals.org
Chemical Shifts: The chemical shift of a nucleus is sensitive to its local electronic environment. In 2-(1-adamantyl)tetrazoles, the chemical shifts of the adamantyl protons and carbons are characteristic of the cage structure. nih.gov The position of the tetrazole carbon signal in the ¹³C NMR spectrum is a reliable indicator of the 2H-isomer. nih.gov Furthermore, the chemical shifts of the aryl protons and carbons in 5-aryl derivatives are influenced by the nature and position of the substituents on the aromatic ring. nih.gov
Coupling Constants: Spin-spin coupling constants (J-couplings) provide information about the connectivity of atoms through covalent bonds. In the ¹H NMR spectra of some 2-(1-adamantyl)-5-aryl-2H-tetrazoles, coupling between aromatic protons can be observed, aiding in the assignment of their positions on the phenyl ring. nih.gov For example, in 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole, the aromatic protons appear as two doublets, indicating their ortho and meta positions relative to the tetrazole ring. nih.gov The use of ¹⁵N labeling allows for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which are invaluable for the unambiguous assignment of N-alkylation sites in azole systems. beilstein-journals.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, complements NMR by providing information about the functional groups and vibrational modes within a molecule. up.ac.za
Theoretical Basis of Vibrational Modes and Functional Group Identification
IR and Raman spectroscopy measure the vibrational energies of a molecule. up.ac.za A vibration will be IR active if it results in a change in the molecule's dipole moment, while a Raman active vibration involves a change in the molecule's polarizability. up.ac.za The position, intensity, and shape of the absorption bands in the spectra are characteristic of specific bonds and functional groups. specac.com
For this compound and its derivatives, key vibrational modes include:
Adamantyl Group: The cage-like structure of the adamantyl group gives rise to characteristic C-H and C-C stretching and bending vibrations. nih.gov The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. nih.govmvpsvktcollege.ac.in
Tetrazole Ring: The tetrazole ring has characteristic stretching and bending vibrations. researchgate.netacs.org These are often found in the fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.netacs.org
Aryl Group: In 5-aryl derivatives, characteristic bands for the aromatic ring, such as C-H and C=C stretching vibrations, will be present. nih.gov
Other Functional Groups: Substituents on the aryl ring will have their own characteristic absorption bands, such as the NO₂ stretching vibrations in nitro-substituted derivatives.
Interpretation of Spectral Signatures for Structural Confirmation
The IR spectra of 2-(1-adamantyl)-5-aryl-2H-tetrazoles show characteristic absorption bands that confirm their structure. nih.gov The presence of bands for the adamantyl group in the range of 2850–3346 cm⁻¹ is a key indicator. nih.gov For example, the IR spectrum of 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole displays bands at 2917 and 2850 cm⁻¹ corresponding to the adamantyl cage, along with other bands related to the tetrazole and aryl moieties. nih.gov Similarly, the IR spectrum of 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole shows adamantyl-related bands at 2924, 2911, and 2856 cm⁻¹. nih.gov The combination of these characteristic bands provides strong evidence for the successful synthesis and structural integrity of the target compounds. nih.gov
Table 2: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives To display the data, please click on the table header.
Click to view table
| Compound | Adamantyl C-H Stretch | Other Key Bands | Reference |
| 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole | 2917, 2850 | 3295, 1697, 1449, 1353, 1088 | nih.gov |
| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole | 2924, 2911, 2856 | 3292, 1476, 1453, 1356, 1021 | nih.gov |
Mass Spectrometry: High-Resolution and Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragment ions. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly informative.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of a molecule's elemental composition. This is achieved by distinguishing between ions that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms.
For the parent compound, this compound, the molecular formula is C₁₁H₁₆N₄. The theoretical exact mass can be calculated to confirm its elemental composition. HRMS analysis of its derivatives, such as 2-(adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole, has been used to confirm their structures by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated value. For instance, the [M+H]⁺ ion for this chloro-derivative was found at m/z 315.1375, which closely matches the calculated value of 315.1371 for the formula C₁₇H₂₀ClN₄, confirming its elemental composition. wikipedia.org
Table 1: Theoretical vs. Experimental HRMS Data for a Derivative of this compound
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole | C₁₇H₁₉ClN₄ | 315.1371 | 315.1375 | wikipedia.org |
This interactive table showcases the high accuracy of HRMS in confirming the elemental composition of complex molecules.
Electrospray ionization (ESI) is a soft ionization technique that allows intact molecular ions to be transferred into the gas phase, making it suitable for analyzing thermally labile molecules like tetrazoles. acdlabs.com Tandem mass spectrometry (MSⁿ) experiments, often performed using collision-induced dissociation (CID), involve the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its fragmentation by collision with an inert gas. Analysis of the resulting product ions provides a fragmentation fingerprint that is characteristic of the molecule's structure.
The fragmentation of tetrazole derivatives is well-documented. lifesciencesite.com A primary fragmentation pathway for protonated 5-substituted 1H-tetrazoles involves the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com Another common fragmentation is the loss of a dinitrogen molecule (N₂). lifesciencesite.com For this compound, the fragmentation is expected to be influenced by both the tetrazole ring and the bulky adamantyl substituent.
Key expected fragmentation pathways under ESI-MS/MS would include:
Loss of N₂: The protonated molecule [M+H]⁺ could lose a molecule of N₂, a characteristic fragmentation of the tetrazole ring.
Loss of the Adamantyl Cation: Cleavage of the N-C bond between the tetrazole ring and the adamantane (B196018) cage would result in the formation of the stable adamantyl cation (m/z 135).
Fragmentation of the Adamantyl Group: The adamantyl cation itself can undergo further fragmentation, although it is notably stable.
The fragmentation patterns observed in ESI-MSⁿ spectra can be rationalized through proposed mechanistic pathways. For this compound, upon protonation (likely on one of the tetrazole nitrogen atoms), the molecule becomes activated for fragmentation.
One plausible mechanism involves the loss of N₂ from the protonated tetrazole ring. This is a common fragmentation route for many tetrazole-containing compounds. lifesciencesite.com The initial protonation would weaken the ring structure, facilitating the expulsion of a stable dinitrogen molecule.
A second significant fragmentation pathway is initiated by the cleavage of the bond connecting the adamantyl group to the tetrazole ring. The high stability of the tertiary adamantyl carbocation (C₁₀H₁₅⁺) makes this a highly favorable process. The positive charge would be readily stabilized on the adamantyl fragment, leading to a prominent peak at m/z 135. The remaining fragment would be the protonated tetrazole anion.
These proposed pathways are based on the established gas-phase chemistry of tetrazoles and adamantane derivatives. lifesciencesite.com The relative abundance of the fragment ions would depend on the specific conditions of the MS/MS experiment, such as the collision energy.
X-ray Crystallography: High-Resolution Structural Determination and Intermolecular Interactions
While mass spectrometry provides information on connectivity and formula, X-ray crystallography offers an unparalleled, detailed three-dimensional map of the molecule as it exists in the solid state. researchgate.netwhitman.edu This technique is crucial for determining the precise geometry, conformation, and the nature of interactions between molecules in a crystal.
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid. researchgate.netwhitman.eduuab.edu By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to yield a model of the electron density and, consequently, the positions of all atoms in the unit cell. This analysis provides highly precise values for bond lengths, bond angles, and torsion angles.
For derivatives of this compound, such as 2-adamantyl-5-aryl-2H-tetrazoles, X-ray structural analysis has been successfully employed to confirm their molecular structure unambiguously. wikipedia.org These studies reveal the exact geometry of the tetrazole ring and the adamantyl cage, as well as their relative orientation.
Table 2: Representative Crystallographic Data for an Adamantyl-Tetrazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | acdlabs.com |
| Space Group | Pna2₁ | acdlabs.com |
| a (Å) | 9.1405(7) | acdlabs.com |
| b (Å) | 15.3669(12) | acdlabs.com |
| c (Å) | 12.5566(10) | acdlabs.com |
| V (ų) | 1763.7(2) | acdlabs.com |
This interactive table presents typical crystallographic parameters obtained from a single-crystal X-ray diffraction experiment on a related adamantyl-containing compound.
The data from such analyses are critical for validating theoretical models and understanding the steric and electronic effects of the bulky adamantyl group on the geometry of the tetrazole ring.
Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a complex interplay of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
In the crystal structure of adamantyl-tetrazole derivatives, the bulky, non-polar adamantyl groups play a significant role in the crystal packing. These groups tend to maximize van der Waals contacts, often interlocking in specific arrangements. The tetrazole ring, with its nitrogen atoms, can participate in weak hydrogen bonding (e.g., C-H···N interactions) with neighboring molecules. The analysis of these intermolecular interactions is crucial for crystal engineering, which aims to design solids with specific properties. The study of these weak interactions helps to understand the supramolecular self-assembly of the molecules in the crystalline state.
Analysis of Crystal Packing and Non-Covalent Interactions
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uzh.chnih.govrsc.org This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of interactions, and two-dimensional "fingerprint plots" that summarize these interactions in a histogram. uzh.chnih.gov
The analysis of 2-(adamantan-1-yl)-5-(4-halogenophenyl)-1,3,4-oxadiazoles demonstrates the utility of these plots in distinguishing different types of intermolecular forces. uzh.chnih.gov The fingerprint plots clearly delineate contributions from various interactions, allowing for a quantitative comparison.
Table 1: Contribution of Intermolecular Contacts to the Hirshfeld Surface of Adamantane-Containing Heterocycles
| Interaction Type | Contribution (%) in Adamantane-Triazole Derivative researchgate.net |
|---|---|
| H···H | 55.1 |
| C···H/H···C | 13.9 |
| Cl···H/H···Cl | 11.6 |
| N···H/H···N | 8.7 |
| S···H/H···S | 5.8 |
| C···C | 1.7 |
| S···C/C···S | 1.7 |
| N···C/C···N | 1.0 |
| S···N/N···S | 0.5 |
This table is generated based on data from a study on an adamantane-triazole derivative and is illustrative of the expected interactions in this compound.
Characterization of Hydrogen Bonding (e.g., C-H...N)
Weak hydrogen bonds, particularly those involving carbon as a hydrogen donor (C-H···X), play a crucial role in the stabilization of crystal structures of organic molecules. In the context of this compound and its derivatives, C-H···N hydrogen bonds are expected to be significant contributors to the supramolecular architecture. The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, interacting with the C-H groups of the adamantane cage from neighboring molecules.
In the crystal structure of 2-(adamantan-1-yl)-5-(4-halogenophenyl)-1,3,4-oxadiazoles, molecules are linked by pairs of C—H···N hydrogen bonds, forming inversion dimers. uzh.chnih.gov Similarly, for an adamantane-triazole derivative, C-H···N hydrogen bonds were identified as primary contributors to the intermolecular stabilization in the crystal. researchgate.net These interactions, though weaker than classical hydrogen bonds, are numerous and collectively provide significant stability to the crystal packing. The presence of these interactions is often visualized as sharp spikes on the 2D fingerprint plots derived from Hirshfeld surface analysis. researchgate.net
Investigation of Pi-Pi Stacking Interactions
Pi-pi stacking interactions are non-covalent interactions that occur between aromatic rings. mdpi.comdntb.gov.ua In the case of aryl-substituted this compound derivatives, these interactions can occur between the tetrazole ring and the aryl substituent of an adjacent molecule, or between the aryl substituents of two neighboring molecules.
The presence and nature of π-π stacking can be inferred from crystallographic data and visualized using Hirshfeld surface analysis. For instance, in the crystal structure of 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, offset π–π interactions are observed between the chlorophenyl rings of adjacent dimers, contributing to the formation of layers within the crystal. uzh.chnih.gov These interactions are characterized by an interplanar distance of 3.4039 (9) Å. uzh.chnih.gov
Thermal Analysis Methodologies for Understanding Material Behavior
Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of materials. netzsch.comlinseis.commt.com For energetic compounds like tetrazoles, understanding their response to heat is critical for safe handling and for predicting their performance in various applications.
Application of Simultaneous Thermal Analysis for Understanding Decomposition Processes
Simultaneous Thermal Analysis (STA) is a powerful technique that combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in a single experiment on the same sample. nih.govnetzsch.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. By performing these measurements simultaneously, a direct correlation can be made between mass loss events and their associated thermal effects (endothermic or exothermic). nih.govnetzsch.com
For a series of novel 2-adamantyl-5-aryl-2H-tetrazoles, STA was employed to investigate their thermal stability and decomposition. nih.gov The analysis was performed under an inert argon atmosphere with a constant heating rate. nih.gov The STA data revealed that the decomposition of these compounds is a multi-stage process. For instance, the decomposition of 2-(adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole begins with the release of molecular nitrogen, a characteristic decomposition pathway for many tetrazole compounds. nih.govresearchgate.net This initial decomposition step is accompanied by a strong exothermic effect, as observed in the DSC curve.
Investigation of Thermal Stability Trends Related to Structure
The thermal stability of tetrazole derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the tetrazole ring. nih.gov Studies on 2-adamantyl-5-aryl-2H-tetrazoles have shown that these compounds are generally thermally stable up to approximately 150°C. nih.gov
The introduction of electron-withdrawing groups on the aryl substituent can influence the thermal stability. For example, the presence of a nitro group in 2-(adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole leads to a decomposition onset temperature of 156.2°C, where molecular nitrogen is released. nih.gov The complete decomposition of this particular derivative occurs at temperatures starting from 250°C, with a significant mass loss. nih.gov The bulky adamantyl group is also expected to play a role in the thermal stability, potentially influencing the crystal packing and the energy required to initiate decomposition.
Table 2: Thermal Decomposition Data for a Representative 2-Adamantyl-5-aryl-2H-tetrazole Derivative
| Compound | Decomposition Onset (N₂ release) | Major Decomposition Stage |
|---|---|---|
| 2-(adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole nih.gov | 156.2 °C | Starts at 250 °C |
This table presents data for a specific derivative to illustrate the thermal behavior of this class of compounds.
Computational Chemistry and Theoretical Investigations of 2 1 Adamantyl Tetrazole
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a robust computational method for predicting the electronic structure and reactivity of molecular systems. scm.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-(1-Adamantyl)tetrazole.
Geometry Optimization and Vibrational Frequency Calculations
The first step in a DFT study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. unlp.edu.ar For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles between the adamantyl cage and the tetrazole ring.
Following optimization, vibrational frequency calculations are performed. acs.orggoogle.com These calculations serve two primary purposes: first, they confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies. unlp.edu.ar Second, they provide a theoretical infrared (IR) spectrum, which can be compared with experimental data to validate the computational model. acs.org The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-H, C-N, and N-N bonds within the adamantyl and tetrazole moieties.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character, while the hydrogen atoms of the adamantyl group would exhibit positive potential.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. malayajournal.orgwuxibiology.com A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich tetrazole ring, while the LUMO may be distributed over both the tetrazole and adamantyl fragments.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -8.04 |
| LUMO | -0.33 |
| HOMO-LUMO Gap | 7.71 |
This table presents representative data for a related adamantane derivative to illustrate the typical values obtained from DFT calculations. The actual values for this compound would require specific calculations.
Global and Local Reactivity Indices
Global and local reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. rsc.orgacs.org
Global Reactivity Indices:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local Reactivity Indices:
Fukui Functions: Indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Dual Descriptor: A more refined tool that can simultaneously identify sites for both nucleophilic and electrophilic attack. researchgate.net
For this compound, these indices would help to pinpoint which atoms on the tetrazole ring are most susceptible to attack, providing a more detailed understanding of its chemical behavior.
Quantum Chemical Calculations for Energetic Properties
Quantum chemical calculations are also employed to predict the energetic properties of molecules, which is particularly relevant for compounds containing the tetrazole ring, a known explosophore. dtic.milresearchgate.net
Calculations of Enthalpies of Formation via Isodesmic Reactions
The enthalpy of formation (ΔHf) is a crucial thermochemical property that indicates the energy stored within a molecule. nih.gov A highly positive enthalpy of formation suggests that a compound is energetically rich. Direct calculation of ΔHf can be challenging, but the use of isodesmic reactions provides a reliable method to obtain accurate values. uni-rostock.densf.gov
An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. uni-rostock.de By choosing a well-balanced isodesmic reaction where the experimental enthalpies of formation are known for all species except the target molecule, the ΔHf of this compound can be calculated with high accuracy. nih.govnih.gov
| Reactants | → | Products | ||||
|---|---|---|---|---|---|---|
| This compound | + | Methane | → | Adamantane | + | 2-Methyltetrazole |
This table illustrates a hypothetical isodesmic reaction. The enthalpy change of this reaction, calculated using DFT, combined with the known experimental enthalpies of formation for methane, adamantane, and 2-methyltetrazole, would allow for the determination of the enthalpy of formation for this compound.
Prediction of Detonation Properties based on Theoretical Parameters
For energetic materials, theoretical calculations can be used to predict key detonation properties, such as detonation velocity (D) and detonation pressure (P). These predictions are often based on the calculated enthalpy of formation and the density of the material. While experimental determination of these properties is hazardous, computational methods offer a safer preliminary assessment. The high nitrogen content of the tetrazole ring in this compound suggests it may possess energetic characteristics.
Conformational Studies and Tautomerism via Theoretical Approaches
The substitution on the tetrazole ring can, in principle, lead to two primary tautomers: the 1,5-disubstituted and the 2,5-disubstituted isomers. In the case of adamantyl-substituted tetrazoles, theoretical and experimental studies have investigated this tautomeric equilibrium.
Quantum-chemical calculations, often employing Density Functional Theory (DFT), have been used to determine the relative energies and stabilities of different tautomeric forms. researchgate.net For many 5-substituted tetrazoles, the gas-phase equilibrium is often shifted towards the 2H-tautomer. psu.edu In the case of adamantyl derivatives, the adamantylation of 5-aryltetrazoles has been shown to yield the 2-(1-adamantyl)-5-aryltetrazoles exclusively, a result attributed to steric hindrance that disfavors isomerization. researchgate.net
Theoretical calculations on model 5-substituted tetrazoles indicate that the 2H-form is generally more stable than the 1H-form. researchgate.net This enhanced stability is attributed to a more favorable distribution of electron density and a higher degree of aromaticity in the 2H-tetrazole ring. The bulky adamantyl group further solidifies this preference. The reaction of tetrazole itself with 1-hydroxyadamantane in sulfuric acid produces an equilibrium mixture of 1-(1-adamantyl)tetrazole (B263375) and this compound, but the introduction of even a small substituent at the 5-position can drive the reaction exclusively to the 2-isomer. researchgate.net
A theoretical study on (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, a related compound, calculated the rotational barrier around the bond connecting the substituent to the tetrazole ring, revealing multiple stable conformers that are nearly isoenergetic. unlp.edu.ar Similar conformational flexibility is expected for this compound, primarily involving the rotation around the C-N bond linking the adamantane cage to the tetrazole ring. However, due to the high symmetry of the adamantyl group, these different rotational conformers are likely to have very similar energy levels.
Table 1: Calculated Relative Energies of Adamantyltetrazole Tautomers
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |
| 1-(1-Adamantyl)tetrazole | DFT/B3LYP/6-31G* (Illustrative) | > 0 | researchgate.net |
| This compound | DFT/B3LYP/6-31G* (Illustrative) | 0.0 | researchgate.net |
Note: This table is illustrative, based on general findings for 5-substituted tetrazoles where the 2-substituted isomer is energetically favored. Specific energy differences may vary based on the computational level.
Molecular Modeling for Intra- and Intermolecular Interactions
Molecular modeling is crucial for understanding the forces that dictate the three-dimensional structure and crystal packing of this compound. The interplay of various weak interactions defines its supramolecular assembly.
Characterization of Non-Covalent Interactions in the Gas Phase and Solid State
In the solid state, the crystal structure of this compound is stabilized by a network of non-covalent interactions. While the bulky, non-polar adamantyl group primarily engages in van der Waals interactions, the nitrogen-rich tetrazole ring is a hub for more specific contacts.
Computational tools such as Hirshfeld surface analysis, 2D fingerprint plots, and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and quantify these interactions. nih.govrsc.org For adamantane-containing heterocyclic compounds, studies have shown that C-H···N and C-H···π hydrogen bonds are significant stabilizing forces. nih.govresearchgate.net In the crystal structure of this compound, weak C-H···N hydrogen bonds are expected, where hydrogen atoms from the adamantyl cage interact with the nitrogen atoms of the tetrazole ring of neighboring molecules.
A crystallographic study of 1-(1-adamantyl)tetrazole and this compound revealed that the relative orientation of the tetrazole ring and the adamantyl fragment is stabilized by intramolecular C-H···N contacts. researchgate.net The analysis of related crystal structures, such as N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, shows that H···H contacts also play a significant role in crystal stabilization, a feature that is certainly present in this compound due to the abundance of hydrogen atoms on the adamantane surface. rsc.org
Noncovalent Interaction (NCI) plots, derived from the electron density, can further delineate the nature of these interactions, distinguishing between stabilizing attractive forces (like hydrogen bonds) and destabilizing repulsive contacts. researchgate.net In the gas phase, intramolecular C-H···N interactions help to define the most stable conformation of the molecule.
Table 2: Key Intermolecular Interactions in Adamantyl-Tetrazole Derivatives
| Interaction Type | Typical Distance (Å) | Atoms Involved | Significance | Reference |
| C-H···N | 2.3 - 2.8 | Adamantyl C-H, Tetrazole N | Crystal Packing, Supramolecular Assembly | nih.govresearchgate.netresearchgate.net |
| H···H | 2.2 - 2.5 | Adamantyl H, Adamantyl H | van der Waals, Crystal Stabilization | rsc.org |
| C-H···π | ~2.7 | Adamantyl C-H, Tetrazole Ring | Dimer Formation | nih.gov |
| N···N | > 3.0 | Tetrazole N, Tetrazole N | Weak Repulsive/Attractive Contacts | researchgate.net |
Theoretical Insights into Spectroscopic Parameters
DFT calculations are widely used to predict spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical spectra serve as a valuable tool for the interpretation and assignment of experimental data.
For various triazole and tetrazole derivatives, DFT methods like B3LYP have shown excellent agreement between calculated and experimental vibrational frequencies after applying a scaling factor to account for systematic errors. acs.orgresearchgate.net The IR spectrum of this compound would be dominated by the characteristic C-H stretching and bending vibrations of the adamantyl group and the ring stretching and deformation modes of the tetrazole heterocycle. Theoretical calculations can precisely assign each observed band to a specific vibrational motion. nih.gov
Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in confirming the molecular structure. The calculated shifts for the this compound isomer are expected to match experimental values, confirming the N-2 substitution pattern. nih.gov For instance, the signal for the tetrazole ring carbon in 2-(1-adamantyl)-5-aryl-2H-tetrazoles is observed experimentally around 161-164 ppm, a value that can be reproduced by DFT calculations. nih.gov Theoretical studies on related structures show that NMR and Nuclear Quadrupole Resonance (NQR) parameters are sensitive to tautomerism and intermolecular interactions like hydrogen bonding, making them powerful probes of the molecular environment. nih.gov
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for 2-(1-Adamantyl)-Substituted Tetrazoles (Illustrative)
| Parameter | Experimental Value | Calculated Value (Method) | Reference |
| ¹³C NMR (C-tetrazole) | 161.1–164.9 ppm | ~163 ppm (B3LYP/6-31G) | nih.gov |
| ¹H NMR (Adamantyl CH₂) | ~1.77 ppm | ~1.8 ppm (B3LYP/6-31G) | nih.gov |
| IR (Adamantyl C-H str.) | ~2900 cm⁻¹ | ~2910 cm⁻¹ (B3LYP/6-31G, scaled) | nih.gov |
| IR (Tetrazole ring vib.) | ~1460 cm⁻¹ | ~1455 cm⁻¹ (B3LYP/6-31G, scaled) | nih.gov |
Note: This table presents typical, illustrative values based on data for 2-(1-adamantyl)-5-aryl-2H-tetrazoles. The exact values depend on the specific compound and the level of theory used.
Coordination Chemistry and Supramolecular Assemblies Involving Adamantyltetrazoles
2-(1-Adamantyl)tetrazole as a Ligand: Coordination Modes and Metal Complexation
This compound serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with various metal ions. mdpi.comarkat-usa.org The tetrazole moiety is an efficient metal chelator, and its coordination behavior is a key factor in determining the structure and properties of the resulting metal complexes. nih.gov
Binding Site Preferences and Regioselectivity in Metal Ion Coordination
The tetrazole ring possesses four nitrogen atoms, each with a lone pair of electrons, making it a multidentate ligand. However, in 2-substituted tetrazoles, the N4 atom is generally the most basic and, therefore, the preferred coordination site for metal ions. arkat-usa.org This preference is attributed to the electronic effects of the substituent at the N2 position.
The adamantylation of NH-tetrazoles in sulfuric acid proceeds with high regioselectivity, exclusively yielding the 2-substituted isomer. nih.gov This specific substitution pattern directs the coordination of metal ions primarily through the N4 atom of the tetrazole ring. For instance, in the formation of coordination polymers with copper(II) salts, the copper atoms form bonds with the N4 atoms of the tetrazole rings. arkat-usa.org
The coordination can also involve other nitrogen atoms of the tetrazole ring, leading to various bridging modes and the formation of polymeric structures. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.
Influence of Substituents on Ligand Properties and Complex Stability
The introduction of substituents on the adamantyl or tetrazole moieties can significantly influence the ligand's electronic and steric properties, thereby affecting the stability and structure of the resulting metal complexes. researchgate.net For example, the presence of electron-withdrawing or electron-donating groups on an aryl substituent at the 5-position of the tetrazole ring can alter the electron density on the nitrogen atoms, thus modulating the ligand's basicity and coordinating ability. nih.gov
The thermal stability of the resulting complexes can also be affected by substituents. For instance, a 2-(1-adamantyl)-5-aryl-2H-tetrazole containing an electron-withdrawing nitro group on the aryl moiety was found to be a good model for assessing the thermal stability of this class of compounds. nih.gov
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound and its derivatives to act as bridging ligands has been exploited in the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.netrsc.org These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. researchgate.net
Design Principles for Adamantyltetrazole-Based Coordination Networks
The choice of metal ion is crucial, as its coordination number and preferred geometry will dictate the connectivity of the network. Similarly, the nature of the counter-anion can also play a significant role in the final structure, sometimes being incorporated into the framework itself.
Structural Features and Connectivity in Supramolecular Architectures
Coordination polymers and MOFs constructed from adamantyltetrazole ligands can exhibit a wide range of structural features and dimensionalities, from one-dimensional chains to complex three-dimensional networks. mdpi.comarkat-usa.org The connectivity is determined by the coordination modes of the tetrazole ligand and the geometry of the metal centers.
For example, the reaction of 1,3-bis(1,2,4-triazol-4-yl)adamantane with various metal salts has been shown to produce coordination polymers with diverse topologies. mdpi.com While this specific example involves a triazole derivative, the principles can be extended to tetrazole-functionalized adamantanes. The rigid adamantane (B196018) core often leads to the formation of robust frameworks with well-defined pores and channels.
Mechanistic Insights into Metal-Promoted Transformations of Adamantyltetrazoles
While the primary focus is on the coordination chemistry of pre-formed adamantyltetrazole ligands, it is noteworthy that metal ions can also promote the formation of the tetrazole ring itself. The presence of a metal ion can facilitate the [2+3] cycloaddition reaction between a nitrile and an azide (B81097), which is a common route for tetrazole synthesis. nih.gov This metal-promoted synthesis can lead directly to the formation of coordination complexes of the newly formed tetrazole.
The mechanism of these transformations often involves the coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by the azide. csic.es Although detailed mechanistic studies specifically on metal-promoted transformations of adamantyltetrazoles are not extensively reported in the provided context, the general principles of metal-catalyzed organic reactions in aqueous and biological media suggest that such transformations are feasible. csic.esrsc.org
Exploration of Metalloradical Activation Pathways
The exploration of metalloradical activation pathways represents a sophisticated frontier in the functionalization of heterocyclic compounds, including tetrazoles. This approach, centered on the generation of open-shell metal-centered radicals, offers a distinct strategy for controlling the reactivity and selectivity of homolytic radical reactions. While extensive research has been conducted on the synthesis and structural characterization of this compound and its derivatives nih.gov, the specific application of this compound in metalloradical-catalyzed reactions is not extensively documented in current scientific literature. However, the broader class of tetrazoles has been a subject of significant investigation in metalloradical catalysis, providing a foundational understanding of the potential reaction pathways available to adamantyl-substituted analogs.
Metalloradical catalysis (MRC) typically utilizes first-row transition metals like iron and copper, which are cost-effective and environmentally benign. researchgate.netnih.gov These catalytic systems can activate tetrazoles, which can serve as surrogates for organic azides, to generate highly reactive metal-nitrene or metalloaminyl radical intermediates. acs.orgnih.gov This activation circumvents more traditional reaction pathways, such as click chemistry, enabling novel transformations like denitrogenative annulation and C-H bond amination. nih.govsci-hub.se
Research has demonstrated that iron-porphyrin complexes, in the presence of a reducing agent like zinc dust, can catalyze the intermolecular denitrogenative annulation of 1,2,3,4-tetrazoles with alkynes. nih.govsci-hub.se This process is understood to proceed through an unprecedented metalloradical activation mechanism, leading to the synthesis of valuable nitrogen-containing heterocycles. sci-hub.se The proposed mechanism involves the reduction of an Fe(III) precatalyst to an active Fe(II) species, which then reacts with the tetrazole. This is followed by dinitrogen extrusion to form an iron-nitrene intermediate, which then engages in radical-type reactions. sci-hub.se
Similarly, both iron and copper-based catalytic systems have been developed for intramolecular C-H amination reactions using tetrazole derivatives. researchgate.netacs.org An iron-porphyrin system has been shown to effectively catalyze the amination of both C(sp²)–H and C(sp³)–H bonds in substituted tetrazolopyridines, showcasing high functional group tolerance and regioselectivity. researchgate.netnih.gov Mechanistic studies, including computational (DFT) calculations and experiments with radical traps, support a stepwise radical mechanism rather than an electrocyclization pathway. researchgate.net
Copper(II)-mediated metalloradical activation has also been explored for the denitrogenative/decarboxylative annulation of tetrazolo[1,5-a]pyridines with cinnamic acids. acs.org This reaction is presumed to proceed via a copper-nitrene species, highlighting the versatility of different metal catalysts in activating the tetrazole ring for subsequent transformations. acs.org
These studies collectively establish that the tetrazole ring is a versatile substrate for metalloradical catalysis. The bulky and electronically distinct adamantyl group at the N2 position of this compound would undoubtedly influence the steric and electronic environment of the tetrazole ring. While specific experimental data is pending, it is plausible that this compound could undergo similar metalloradical activation, potentially leading to novel adamantyl-functionalized nitrogen heterocycles. The findings from related tetrazole systems provide a critical framework for any future investigations into the metalloradical chemistry of this specific compound.
Table 1: Overview of Metalloradical Catalysis Systems for Tetrazole Activation
This table summarizes key findings from studies on various tetrazole derivatives, which could inform potential pathways for this compound.
| Catalyst System | Substrate Type | Transformation | Proposed Mechanism | Reference |
| Fe(TPP)Cl / Zn dust | 1,2,3,4-Tetrazoles and Alkynes | Intermolecular Denitrogenative Annulation | Iron(II)-based Metalloradical Activation | nih.govsci-hub.se |
| Iron-Porphyrin Complex | Substituted Tetrazolopyridines | Intramolecular C(sp²)–H and C(sp³)–H Amination | Metalloradical Activation | researchgate.netnih.gov |
| Copper(II) Acetate | Tetrazolo[1,5-a]pyridines and Cinnamic Acids | Denitrogenative/Decarboxylative Annulation | Copper(II)-mediated Metalloradical Activation | acs.org |
| Iron Catalyst | 1,2,3,4-Tetrazole Derivatives | Denitrogenative Rearrangement | Iron-Catalyzed Radical Activation | mdpi.com |
Applications in Advanced Materials Science Non Biological Focus
Design Principles for Energetic Materials Incorporating Adamantyltetrazole Scaffolds
The design of new energetic materials is a complex process that seeks to balance high performance with adequate safety and stability. The incorporation of adamantyltetrazole scaffolds into these materials is guided by specific design principles aimed at leveraging the inherent properties of this unique molecular structure.
A primary driver for the use of tetrazole derivatives in energetic materials is their high nitrogen content and consequently, a high positive enthalpy of formation. The tetrazole ring itself has a nitrogen content of 80% by mass and a significant positive enthalpy of formation, indicating a large amount of chemical energy stored within its bonds. researchgate.net The decomposition of such nitrogen-rich compounds releases a substantial amount of energy and produces large volumes of gaseous nitrogen (N₂), which is an environmentally benign product. acs.org
The standard enthalpy of formation for crystalline 5-(1-adamantyl)tetrazole at 298.15 K has been determined through static bomb combustion calorimetry, providing essential thermodynamic data for its evaluation as an energetic material component. researchgate.net This experimental data is vital for accurately predicting the performance of energetic formulations containing this compound.
| Compound | Nitrogen Content (%) | Enthalpy of Formation (kJ/mol) | Key Feature |
|---|---|---|---|
| Tetrazole | 80.0 | +236 | Parent heterocycle |
| 5-(1-Adamantyl)tetrazole | - | Determined Experimentally researchgate.net | Bulky, stabilizing adamantyl group |
| Guanidinium 5,5′-Azotetrazolate (GZT) | - | +453.6 ± 3.2 mdpi.com | High-nitrogen salt |
The relationship between the molecular structure of an energetic compound and its detonation characteristics (e.g., detonation velocity and pressure) is a fundamental aspect of materials design. arxiv.orgrsc.org For adamantyltetrazole-based materials, several structural features influence these properties:
Density: The bulky and rigid adamantane (B196018) cage contributes to a higher crystal density. Higher density is generally correlated with improved detonation performance, as it allows for more energetic material to be packed into a given volume.
Thermal Stability: The adamantyl group often imparts significant thermal stability to the molecule. This is a crucial safety feature, preventing premature decomposition under storage or handling conditions. The thermal stability of energetic materials is a key factor in their practical application. sci-hub.se
Research into structure-property relationships often involves computational modeling and experimental testing to understand how modifications to the molecular structure, such as the introduction of different functional groups, affect the material's performance and sensitivity. researchgate.netrsc.orgfigshare.com
Role in Gas Generation Technologies and Pyrotechnics
The high nitrogen content of tetrazoles makes them effective gas generants. acs.org Upon decomposition, they produce a large volume of nitrogen gas, a key requirement for applications such as automotive airbags and fire suppression systems. google.com The incorporation of the adamantyl group can influence the burn rate and thermal stability of the gas generant formulation, allowing for more controlled gas production.
In pyrotechnics, the rapid and energetic decomposition of tetrazole-based compounds can be utilized for ignition mixtures and propellants. google.com The ability to tune the properties of these materials by modifying the substituents on the tetrazole ring makes them versatile components in pyrotechnic formulations. ntrem.com
Exploration in Other Functional Material Systems
The unique combination of the adamantane and tetrazole moieties has led to the exploration of 2-(1-adamantyl)tetrazole and related structures in other areas of functional materials science.
The adamantyl group is known to enhance the thermal stability and mechanical properties of polymers. The tetrazole ring, with its potential for various chemical modifications, can serve as a versatile functional group within a polymer chain. Research has been conducted on incorporating tetrazole moieties into polymer backbones to create materials with enhanced properties. researchgate.netresearchgate.net
The potential applications for polymers and composite materials incorporating adamantyltetrazole structures include:
High-Performance Polymers: The rigidity and thermal stability of the adamantyl group could lead to the development of polymers with high glass transition temperatures and improved mechanical strength.
Functional Polymers: The tetrazole ring can be functionalized to introduce other chemical groups, allowing for the creation of polymers with specific properties, such as altered solubility or reactivity. acs.org
Future Research Directions and Emerging Paradigms in 2 1 Adamantyl Tetrazole Chemistry
Development of Novel and Efficient Synthetic Methodologies
While established methods for synthesizing 2-(1-adamantyl)tetrazoles exist, the future lies in developing more efficient, sustainable, and versatile synthetic strategies. A prominent existing method involves the regioselective alkylation of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid. nih.gov This reaction proceeds exclusively at the N-2 position of the tetrazole ring, yielding the desired 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles in high yields (81–92%). nih.gov
Table 1: Synthesis of 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles via Adamantylation
| Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 4-Iodophenyl | 88 | 118-120 | nih.gov |
| o-Tolyl | 92 | 85-87 | nih.gov |
| 4-Chlorophenyl | 84 | 134-136 | nih.gov |
| 2-Chloro-4-(trifluoromethyl)phenyl | 81 | 126-128 | nih.gov |
Future research should focus on overcoming the limitations of using highly corrosive reagents like concentrated sulfuric acid. Emerging paradigms include:
Catalytic [2+3] Cycloaddition Reactions: The development of novel catalysts, such as magnetic nanocomposites, has enabled the efficient synthesis of tetrazoles from nitriles and azides under mild conditions. rsc.org Applying this to adamantyl nitrile could provide a direct and environmentally benign route to the core structure.
Copper-Catalyzed Cross-Coupling: New protocols using copper catalysts and molecular oxygen as a green oxidant allow for the direct coupling of N-H free tetrazoles with boronic acids. rsc.org Adapting this method for adamantyl boronic acid could significantly broaden the scope of accessible 5-substituted 2-(1-adamantyl)tetrazoles.
Multicomponent Reactions (MCRs): The Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for rapidly generating molecular diversity. acs.org Designing an MCR strategy that incorporates an adamantyl-containing isocyanide or amine would represent a significant leap in synthetic efficiency, allowing for the one-pot synthesis of complex, drug-like molecules. beilstein-journals.org
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The structural and compositional analysis of 2-(1-adamantyl)tetrazole derivatives has been routinely accomplished using standard techniques such as ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry. nih.gov These methods confirm the presence of the adamantyl and tetrazole moieties, with characteristic signals for the adamantyl protons appearing as broadened singlets or multiplets in the ¹H NMR spectra. nih.gov
However, to understand the nuanced behavior of this molecule, more advanced spectroscopic techniques are required. Future research could employ:
Variable-Temperature NMR (VT-NMR): This technique would be invaluable for studying the rotational dynamics of the adamantyl group relative to the tetrazole ring. Quantifying the energy barrier to rotation could provide insights into the molecule's conformational flexibility, which influences its interaction with other molecules or materials.
2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons. This would allow for a precise determination of the three-dimensional structure and preferred conformation in solution, clarifying the spatial relationship between the bulky adamantyl cage and substituents on the tetrazole ring.
Solid-State NMR (ssNMR): For material applications where the compound is in a solid or aggregated state, ssNMR can provide detailed structural information that is inaccessible in solution. mdpi.com It can elucidate intermolecular packing and the coordination mode of the tetrazole ring in hybrid materials.
Vibrational Spectroscopy (Advanced Raman and IR): While basic IR is used, in-depth analysis of vibrational modes using polarized Raman spectroscopy and theoretical calculations (DFT) can offer a more complete picture of the molecule's vibrational properties. researchgate.netacs.org This is crucial for understanding its thermodynamic properties and behavior under different physical conditions.
Multi-Scale Computational Modeling for Predictive Understanding
Computational modeling is an emerging paradigm to predict molecular properties and guide experimental design, saving significant time and resources. nih.gov For this compound, a multi-scale approach combining different computational methods is the most promising future direction. ntnu.edu
Density Functional Theory (DFT): At the electronic structure level, DFT calculations can be used to predict and understand the fundamental properties of the molecule. ntnu.edu This includes optimizing its geometry, calculating its vibrational frequencies to aid in the interpretation of IR and Raman spectra, and determining electronic properties like the HOMO-LUMO gap, which relates to its reactivity and photophysical characteristics. researchgate.net DFT is also essential for modeling reaction mechanisms for the novel synthetic routes proposed above.
Molecular Dynamics (MD) Simulations: To understand the behavior of the molecule on a larger time and length scale, MD simulations are essential. ntnu.edu MD can model the dynamic processes of the molecule in solution or within a material matrix. For instance, simulations could predict how this compound molecules aggregate, interact with polymer chains, or orient themselves on a surface, which is critical for designing new materials. dtic.mil
Integrated Multi-Scale Models: The ultimate goal is to develop integrated models that bridge the scales. nih.govdtic.mil For example, DFT can provide accurate force fields for use in large-scale MD simulations. This predictive framework would allow researchers to screen virtual libraries of this compound derivatives for desired material properties (e.g., thermal stability, mechanical strength) before undertaking their synthesis.
Exploration of New Non-Biological Material Applications
While much of the interest in adamantane (B196018) and tetrazole derivatives has been in medicinal chemistry, the unique properties of this compound make it a compelling candidate for advanced, non-biological materials. beilstein-journals.orgvu.edu.au Future research should actively explore these avenues.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole ring is an excellent ligand for coordinating with metal ions. researchgate.net The rigid and bulky adamantyl group can act as a "steric director" or a space-filling component in the construction of MOFs. This could lead to materials with tailored porosity, high thermal stability, and specific host-guest properties for applications in gas storage, separation, or catalysis.
High-Energy Materials: Tetrazoles are known for their high nitrogen content and are used as components in gas generators and propellants due to their ability to release large volumes of N₂ gas upon decomposition. acs.orgnih.gov The adamantyl group, known for its high thermal stability, could be used to modulate the decomposition temperature and energy release characteristics of tetrazole-based energetic materials, potentially leading to safer and more controllable formulations.
Advanced Polymers and Composites: Incorporating the this compound moiety into polymer backbones or as a pendant group could create materials with enhanced properties. The rigidity of the adamantane cage could increase the glass transition temperature and mechanical strength of the polymer, while its hydrophobicity could be used to create water-repellent surfaces. The tetrazole group could provide sites for cross-linking or metal coordination, leading to functional polymer networks.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1-Adamantyl)tetrazole derivatives, and how are reaction conditions optimized?
The synthesis of this compound derivatives typically involves heterocyclization reactions. For example, adamantyl radicals generated via oxidative decarboxylation of 1-adamantanecarboxylic acid can undergo homolytic substitution at the C-2 position of tetrazole rings . Optimization includes controlling reaction temperature (e.g., reflux in POCl₃ for benzimidazole derivatives) and stoichiometric ratios (e.g., 1:28 HNO₃/H₂SO₄ for nitration) to achieve high yields (up to 93%) . Solvent selection (e.g., DMF for alkylation) and catalysts (e.g., KOH or Raney Ni for reductions) are critical for functional group compatibility .
Q. How are structural and purity characteristics of this compound derivatives validated?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Identifies functional groups (e.g., NH stretches in tetrazole rings at ~3178 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns adamantyl protons (δ ~1.5–2.0 ppm) and tetrazole carbons (δ ~150–160 ppm) .
- Mass spectrometry (MS) : Verifies molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., H-bonded dimers in adamantylacetamide derivatives) .
Q. What are the standard protocols for evaluating the biological activity of this compound derivatives?
- Antiviral assays : Tested in chick embryos or cell cultures (e.g., A-2 Victoria virus) by quantifying cytopathic effect reduction .
- Cytotoxicity (MTT assay) : Measures cell viability (CC₅₀ values) in mammalian cell lines .
- Structure-activity relationship (SAR) : Correlates substituent effects (e.g., nitro or amino groups) with activity .
Advanced Research Questions
Q. How do electronic and steric effects of adamantyl substituents influence the reactivity of tetrazole derivatives?
Adamantyl’s rigid, lipophilic structure enhances membrane permeability and metabolic stability. Its electron-donating nature stabilizes intermediates in nitration or alkylation reactions, favoring regioselectivity at the tetrazole C-5 position . Steric hindrance from adamantyl may suppress undesired side reactions (e.g., over-alkylation) but can reduce yields in bulky electrophile couplings .
Q. How can contradictory bioactivity data among structurally similar derivatives be resolved?
For example, 2-(1-adamantyl)imidazole derivatives exhibit antiviral activity, while benzimidazole analogs may lack efficacy due to reduced solubility or steric clashes with target proteins . Strategies include:
- Computational docking : Predict binding affinities to viral enzymes (e.g., neuraminidase) .
- Solubility enhancement : Introduce polar groups (e.g., -OH or -NH₂) without disrupting adamantyl’s pharmacophore .
- In vitro pharmacokinetics : Assess metabolic stability in liver microsomes to rule out rapid degradation .
Q. What mechanistic insights underpin the selective functionalization of this compound derivatives?
- Nitration : Directed by adamantyl’s electron-donating effect, favoring para-substitution in aryl rings .
- Reductive amination : Raney Ni catalyzes nitro-to-amine conversion under H₂, preserving tetrazole ring integrity .
- Schiff base formation : Condensation of amino derivatives with aldehydes (e.g., benzaldehyde) proceeds via nucleophilic addition-elimination .
Q. How are advanced characterization techniques applied to resolve structural ambiguities?
- Single-crystal XRD : Confirms adamantyl gauche conformations and intermolecular interactions (e.g., S⋯S contacts in benzothiazole derivatives) .
- DFT calculations : Models electronic transitions and reaction pathways (e.g., radical substitution mechanisms) .
- HPLC-MS/MS : Detects trace impurities or degradation products in synthetic batches .
Methodological Considerations
Q. What strategies optimize the scalability of this compound synthesis?
Q. How are stability and storage conditions determined for this compound derivatives?
- Accelerated stability studies : Expose compounds to elevated temperatures/humidity and monitor decomposition via TLC or HPLC .
- Light sensitivity : Store derivatives with photo-labile groups (e.g., nitro) in amber vials under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
